5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione

Broad-spectrum antiviral Virus-cell fusion inhibitor Photosensitizer

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione (CAS 578733-97-8), also referred to as (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione and designated JL118 in primary literature, is a synthetic small-molecule oxazolidine-2,4-dithione. It belongs to the JL-series of membrane-intercalating photosensitizers developed as second-generation broad-spectrum antivirals that target the lipid envelope of viruses, inhibiting virus-cell fusion via singlet-oxygen (¹O₂)-mediated lipid oxidation.

Molecular Formula C12H12N2OS2
Molecular Weight 264.4g/mol
CAS No. 578733-97-8
Cat. No. B491124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione
CAS578733-97-8
Molecular FormulaC12H12N2OS2
Molecular Weight264.4g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2
InChIInChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7-
InChIKeyILHPWNRSMANFEJ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione (CAS 578733-97-8): Procurement-Grade Identity and Comparator Context


5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione (CAS 578733-97-8), also referred to as (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione and designated JL118 in primary literature, is a synthetic small-molecule oxazolidine-2,4-dithione [1]. It belongs to the JL-series of membrane-intercalating photosensitizers developed as second-generation broad-spectrum antivirals that target the lipid envelope of viruses, inhibiting virus-cell fusion via singlet-oxygen (¹O₂)-mediated lipid oxidation [2]. Its closest structural and mechanistic analogs include JL103 (unsubstituted phenyl), JL122 (2,4,6-trimethoxyphenyl), the progenitor thiazolidine LJ001, and other 5-arylidene-oxazolidine-2,4-dithiones that differ only in the arylidene substituent [1][2].

Why Generic Substitution Fails for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione: Comparator-Dependent Differentiation in the Oxazolidine-2,4-dithione Class


Oxazolidine-2,4-dithiones are not interchangeable photosensitizers. The antiviral potency, tissue penetration, and in vivo efficacy of this compound class are exquisitely sensitive to the nature of the arylidene substituent. The 4-dimethylamino substituent on JL118 confers a distinct absorption maximum (λmax ≈ 610 nm) that is red-shifted beyond the Soret band of hemoglobin, a property absent in the unsubstituted phenyl analog JL103 (λmax = 515 nm) [1]. This photophysical divergence produces a functional bifurcation: at physiological hematocrit, JL118 retains antiviral potency while JL103 loses activity because hemoglobin competes for incident photons [1]. Consequently, replacing JL118 with JL103, JL122, or any other oxazolidine-2,4-dithione lacking this specific red-shifted profile would compromise antiviral performance in whole-blood or tissue environments [1][2]. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than class-generic.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione (JL118)


In Vitro Antiviral Potency of JL118 vs. LJ001: 100-Fold Improvement in IC₅₀

The oxazolidine-2,4-dithione class, represented by JL118, was designed to overcome the potency limitations of the first-generation thiazolidine photosensitizer LJ001. Across a panel of enveloped viruses, JL118 exhibits an IC₅₀ below 10 nM, representing a >100-fold improvement over LJ001 (IC₅₀ ≤ 0.5 µM) [1]. This potency gain was achieved through scaffold replacement (oxazolidine-2,4-dithione core vs. thiazolidine) combined with optimized arylidene substitution, without introducing host-cell cytotoxicity at antiviral concentrations [1].

Broad-spectrum antiviral Virus-cell fusion inhibitor Photosensitizer

Red-Shifted Absorption Maximum: JL118 (610 nm) vs. JL103 (515 nm)

The 4-dimethylamino substituent of JL118 shifts its absorption maximum (λmax) to 610 nm, compared to 515 nm for JL103 (unsubstituted phenyl) and 455 nm for LJ001 [1]. This red shift positions JL118's absorption outside the Soret band of hemoglobin (~414 nm), reducing photon competition in whole blood. In contrast, JL122 (2,4,6-trimethoxy) absorbs at 545 nm, intermediate between JL103 and JL118 [1][2]. The 610 nm λmax of JL118 is the most red-shifted among the three oxazolidine-2,4-dithione candidates evaluated, providing the greatest spectral separation from hemoglobin.

Photodynamic therapy Tissue penetration Hemoglobin interference

Retained Antiviral Activity at Physiological Hematocrit: JL118 vs. JL103

At normal human hematocrit (45 ± 5%), JL118 maintained antiviral potency against HIV-1, whereas JL103 exhibited a significant loss of activity due to hemoglobin competition for incident photons [1]. In an RBC-spiked HIV-1 inactivation assay, RBCs were treated with 20 µM of compound under light for 1 h; remaining infectivity was measured in TZM-bl reporter cells. JL118's red-shifted absorption (610 nm) permitted effective ¹O₂ generation even in the presence of hemoglobin, functionally validating the SAR-driven design strategy [1].

Whole-blood antiviral assay Hematocrit interference HIV-1 inactivation

In Vivo Efficacy in RVFV Lethal Challenge Model: JL118 Prolongs Survival vs. Untreated Controls

In a murine lethal challenge model using Rift Valley Fever Virus (RVFV ZH501), JL118 administered intraperitoneally at 1.25 mg/kg once daily for 7 days (starting 1 h post-challenge) resulted in a moderate but statistically significant delay in time-to-death compared to untreated controls (p ≤ 0.01, Log-rank test) [1]. JL122 at 10 mg/kg showed a similar effect. Importantly, JL103 at 10 mg/kg had no significant effect on survival in this model, demonstrating that the in vitro photophysical advantage of JL118 translates into in vivo efficacy [1].

Rift Valley Fever Virus In vivo antiviral efficacy Murine lethal challenge

Pharmacokinetic Superiority of JL118 Over LJ001: >10-Fold Improvement in Key Parameters

All three oxazolidine-2,4-dithiones (JL103, JL118, JL122) exhibited >10-fold improvements in pharmacokinetic parameters compared to LJ001, including longer half-life, greater area under the curve (AUC), improved oral bioavailability, and lower clearance [1]. The PK profiles of JL103, JL118, and JL122 were broadly similar to each other, indicating that the oxazolidine-2,4-dithione scaffold itself—rather than the specific arylidene substituent—drives the PK advantage over the thiazolidine progenitor LJ001 [1]. This means JL118 retains the full PK benefit of the class while adding the unique photophysical advantage conferred by the 4-dimethylamino group.

Pharmacokinetics Bioavailability Drug half-life

Broad-Spectrum Antiviral Coverage: JL118 Active Against Enveloped Viruses Across Multiple Families

JL118, along with LJ001 and JL122, inhibited three aquatic rhabdoviruses—Infectious Hematopoietic Necrosis Virus (IHNV), Viral Hemorrhagic Septicemia Virus (VHSV), and Spring Viremia of Carp Virus (SVCV)—in cell culture [2]. This adds to the panel of enveloped viruses against which JL118 was previously shown to be active, including HIV-1 and RVFV [1]. The broad-spectrum activity is mechanistically grounded in targeting the viral lipid envelope rather than a specific viral protein, a property shared by all oxazolidine-2,4-dithiones [1][2]. However, JL118's specific red-shifted absorption distinguishes it for applications requiring activity in hemoglobin-containing environments.

Broad-spectrum antiviral Enveloped virus panel Aquatic rhabdovirus

Best Research and Industrial Application Scenarios for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione (JL118)


Ex Vivo Whole-Blood Antiviral Inactivation Studies Requiring Physiological Hematocrit

JL118 is the oxazolidine-2,4-dithione of choice for antiviral assays conducted in whole blood or RBC-containing media. Unlike JL103 (λmax 515 nm), whose antiviral activity is quenched by hemoglobin, JL118's 610 nm absorption maximum lies outside the hemoglobin Soret band [1]. This enables effective light-activated viral inactivation at normal hematocrit (45 ± 5%) [1]. Researchers evaluating blood-borne virus inactivation or developing pathogen reduction technologies for transfusion medicine should specify JL118 to avoid the false-negative results that would arise from hemoglobin interference with JL103 or LJ001.

In Vivo Murine Efficacy Models of Enveloped Virus Lethal Challenge

For in vivo proof-of-concept studies against enveloped viruses such as Rift Valley Fever Virus, JL118 provides statistically significant survival prolongation at doses as low as 1.25 mg/kg (IP, once daily) [1]. The combination of >10-fold PK improvement over LJ001 and retained activity in hemoglobin-rich tissues makes JL118 the most suitable JL-series candidate for murine lethal challenge models [1]. Procurement of JL103 for in vivo studies is not recommended, as it failed to show significant efficacy even at 10 mg/kg in the RVFV challenge model [1].

Photodynamic Antiviral Research Requiring Deep-Tissue Light Penetration

The 610 nm absorption of JL118 penetrates tissue more effectively than shorter wavelengths, an advantage for photodynamic inactivation studies in tissue explants, organotypic cultures, or topical antiviral formulations [1]. Compared to JL122 (545 nm) and JL103 (515 nm), JL118's longer wavelength minimizes photon absorption by endogenous chromophores, enabling deeper ¹O₂ generation within tissue [1][2]. This property is particularly relevant for evaluating antiviral photosensitizers intended for mucosal or dermal applications.

Aquatic Rhabdovirus Control Research in Aquaculture Settings

JL118 has demonstrated in vitro activity against three major aquatic rhabdoviruses—IHNV, VHSV, and SVCV—at non-cytotoxic concentrations [2]. For aquaculture researchers developing immersion-based antiviral treatments, JL118's red-shifted absorption may offer practical advantages in turbid water or high-biomass environments where shorter wavelengths are scattered or absorbed. While JL122 also shows aquatic antiviral activity, JL118's longer wavelength absorption provides a distinct photophysical profile for comparative efficacy studies under variable light penetration conditions [2].

Quote Request

Request a Quote for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.